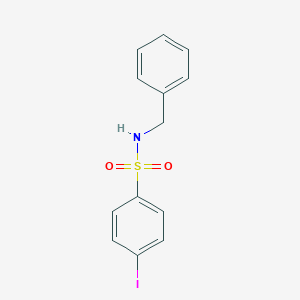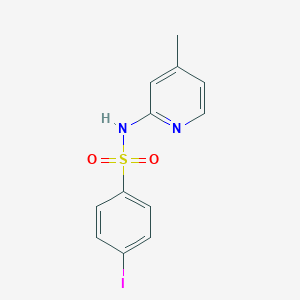![molecular formula C18H22ClNO B273588 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B273588.png)
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, also known as CBR-5884, is a novel compound that has been studied for its potential applications in scientific research. CBR-5884 belongs to the class of bicyclic ketones, which have been found to have diverse biological activities.
Mecanismo De Acción
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one acts by binding to a specific site on the GABAA receptor, which enhances the activity of the receptor. This results in an increase in the inhibitory neurotransmission, leading to a decrease in neuronal excitability. The exact mechanism of action of 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is still being studied, but it has been suggested that it may enhance the binding of GABA to the receptor or stabilize the open state of the receptor.
Biochemical and Physiological Effects:
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has been found to have diverse biochemical and physiological effects. It has been shown to enhance the activity of the GABAA receptor, leading to an increase in inhibitory neurotransmission. This results in anxiolytic, anticonvulsant, and sedative effects. 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has also been found to have neuroprotective effects, which may be due to its ability to modulate the activity of the GABAA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several advantages for use in lab experiments. It has a high affinity for the GABAA receptor and is selective for the α1 subunit of the receptor. This makes it a useful tool for studying the function of the GABAA receptor in vitro and in vivo. However, one limitation of 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is that it has a short half-life, which may limit its use in certain experiments.
Direcciones Futuras
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several potential future directions for scientific research. One area of interest is the development of new drugs based on the structure of 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one that may have improved pharmacokinetic properties. Another area of interest is the study of the mechanism of action of 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one in more detail, which may lead to the development of new drugs that target the GABAA receptor. Finally, the potential therapeutic applications of 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one in neurological disorders such as anxiety and epilepsy warrant further investigation.
Métodos De Síntesis
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can be synthesized using a multi-step process that involves the condensation of 2-chlorobenzylamine with cycloheptanone, followed by a series of reactions to introduce the methyl and amino groups. The final step involves the formation of a bicyclic ring system by intramolecular cyclization. The synthesis of 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This makes 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders.
Propiedades
Nombre del producto |
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
|---|---|
Fórmula molecular |
C18H22ClNO |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
(2Z)-2-[[(2-chlorophenyl)methylamino]methylidene]-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C18H22ClNO/c1-17(2)14-8-9-18(17,3)16(21)13(14)11-20-10-12-6-4-5-7-15(12)19/h4-7,11,14,20H,8-10H2,1-3H3/b13-11- |
Clave InChI |
KCHHRYXXKAVRBG-QBFSEMIESA-N |
SMILES isomérico |
CC1(C\2CCC1(C(=O)/C2=C\NCC3=CC=CC=C3Cl)C)C |
SMILES |
CC1(C2CCC1(C(=O)C2=CNCC3=CC=CC=C3Cl)C)C |
SMILES canónico |
CC1(C2CCC1(C(=O)C2=CNCC3=CC=CC=C3Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)




![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
